molecular formula C5H9F3O3S B1619786 isobutyl trifluoromethanesulfonate CAS No. 60306-25-4

isobutyl trifluoromethanesulfonate

Cat. No.: B1619786
CAS No.: 60306-25-4
M. Wt: 206.19 g/mol
InChI Key: PNMMBTNXJSMDJJ-UHFFFAOYSA-N
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Description

isobutyl trifluoromethanesulfonate is an organosulfur compound with the molecular formula C5H9F3O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a trifluoromethyl group and the esterification occurs with 2-methylpropyl alcohol. This compound is known for its strong acidity and stability, making it useful in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

isobutyl trifluoromethanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylpropyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of methanesulfonic acid, trifluoro-, 2-methylpropyl ester involves the continuous esterification process. This process includes the use of a fixed-bed reactor where methanesulfonic acid and 2-methylpropyl alcohol are continuously fed, and the ester product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

isobutyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and 2-methylpropyl alcohol in the presence of water and an acid or base catalyst.

    Oxidation: Under specific conditions, the compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted sulfonic acid esters.

    Hydrolysis: Methanesulfonic acid and 2-methylpropyl alcohol.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

isobutyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in esterification and substitution reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid esters.

    Medicine: Investigated for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-methylpropyl ester involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing effect, making it a potent electrophile. This property enables the compound to participate in nucleophilic substitution and other reactions efficiently.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid
  • Trifluoromethanesulfonic acid
  • Ethyl methanesulfonate
  • Methyl trifluoromethanesulfonate

Uniqueness

isobutyl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethyl group and the 2-methylpropyl ester group. This combination imparts distinct chemical properties, such as enhanced acidity and stability, making it more reactive and versatile compared to similar compounds. Its ability to act as a strong acid catalyst and participate in various chemical reactions sets it apart from other sulfonic acid derivatives.

Properties

IUPAC Name

2-methylpropyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3S/c1-4(2)3-11-12(9,10)5(6,7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMMBTNXJSMDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348632
Record name methanesulfonic acid, trifluoro-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60306-25-4
Record name methanesulfonic acid, trifluoro-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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